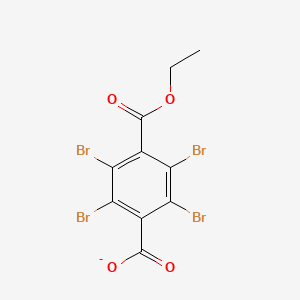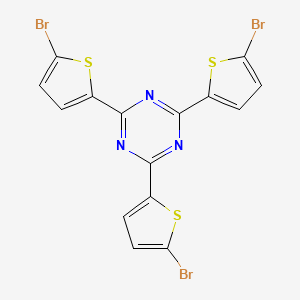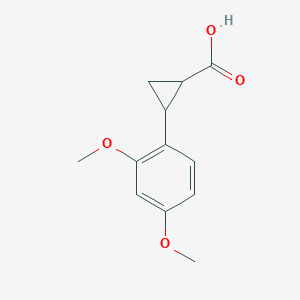![molecular formula C18H25N B12299337 (3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine](/img/structure/B12299337.png)
(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptaverine is a chemical compound with the molecular formula C18H25N . It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptaverine can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropan-1-amine with bicyclo[2.2.1]hept-2-ene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Heptaverine often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain high-purity Heptaverine suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Heptaverine undergoes several types of chemical reactions, including:
Oxidation: Heptaverine can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Heptaverine into different reduced forms.
Substitution: Heptaverine can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Heptaverine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Heptaverine is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on smooth muscle relaxation.
Industry: Heptaverine is used in the production of various chemical products and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of Heptaverine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, making it potentially useful in treating conditions involving muscle spasms .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C18H25N |
|---|---|
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C18H25N/c1-19(2)11-10-17(15-6-4-3-5-7-15)18-13-14-8-9-16(18)12-14/h3-7,14,16H,8-13H2,1-2H3/b18-17+ |
InChI-Schlüssel |
YZIDXWNNAXTCQH-ISLYRVAYSA-N |
Isomerische SMILES |
CN(C)CC/C(=C\1/CC2CCC1C2)/C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CCC(=C1CC2CCC1C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)


![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)

![butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B12299287.png)
![tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12299295.png)
![[6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B12299297.png)
![2-[[2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B12299300.png)
![2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B12299313.png)
![5,10-Bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol](/img/structure/B12299315.png)
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide](/img/structure/B12299322.png)
![[2-[4-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl]piperazin-1-yl]-2-oxoethyl] 2-(dimethylamino)acetate](/img/structure/B12299330.png)

